molecular formula C16H10BrF3N2 B11048894 7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

Cat. No. B11048894
M. Wt: 367.16 g/mol
InChI Key: PTQBRRGBKLRORF-UHFFFAOYSA-N
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Description

7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position of the phenyl ring, which is attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)aniline and 7-bromo-4-chloroquinoline.

    Reaction Conditions: The reaction is carried out by refluxing the starting materials in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

properties

Molecular Formula

C16H10BrF3N2

Molecular Weight

367.16 g/mol

IUPAC Name

7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

InChI

InChI=1S/C16H10BrF3N2/c17-11-4-5-13-14(6-7-21-15(13)9-11)22-12-3-1-2-10(8-12)16(18,19)20/h1-9H,(H,21,22)

InChI Key

PTQBRRGBKLRORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Br)C(F)(F)F

Origin of Product

United States

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